molecular formula C14H21N7O3 B11576133 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11576133
M. Wt: 335.36 g/mol
InChI Key: KYTRJHJRFOZOJQ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Introduction of the piperidine moiety: This can be done through nucleophilic substitution or other suitable reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvents, and other reagents that are suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their diverse biological activities.

    Oxadiazole derivatives: Often used in medicinal chemistry for their pharmacological properties.

    Piperidine derivatives: Commonly found in various drugs and bioactive molecules.

Uniqueness

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H21N7O3

Molecular Weight

335.36 g/mol

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-methylpiperidin-1-yl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C14H21N7O3/c1-3-23-14(22)11-10(8-20-6-4-5-9(2)7-20)21(19-16-11)13-12(15)17-24-18-13/h9H,3-8H2,1-2H3,(H2,15,17)

InChI Key

KYTRJHJRFOZOJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCC(C3)C

Origin of Product

United States

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